cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]
Description
Cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] is a synthetic cyclic pentapeptide featuring alternating D- and L-configured amino acids. Its structure includes:
- 2-Naphthylalanine (2Nal): A non-canonical aromatic amino acid contributing hydrophobicity and π-stacking interactions.
- Glycine (Gly): Enhances conformational flexibility due to its lack of a side chain.
- Arginine (Arg): Introduces cationic guanidinium groups, improving solubility and enabling interactions with anionic targets.
This compound’s cyclic architecture likely confers metabolic stability and constrained conformational dynamics compared to linear analogs.
Properties
IUPAC Name |
2-[3-[5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXBICVKLVYNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N11O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using reagents like TFA.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by coupling agents like HATU.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Post-synthesis, the peptides are purified using techniques like HPLC and characterized by mass spectrometry and NMR.
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous solutions.
Substitution: Nucleophilic reagents like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a therapeutic agent due to its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] involves its interaction with specific molecular targets. The arginine residues can bind to negatively charged molecules, while the naphthylalanine and tyrosine residues contribute to hydrophobic interactions. These interactions can modulate biological pathways, leading to various effects such as antimicrobial activity or inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Cyclic Dipeptides (Diketopiperazines)
Diketopiperazines (DKPs), cyclic dimers of amino acids, are well-studied for their bioactivity. Key comparisons include:
Key Differences :
- Ring Size : Cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] (5 residues) vs. DKPs (2 residues). Larger rings may enable multi-target interactions but reduce membrane permeability.
- Residue Diversity : The inclusion of Arg and Tyr offers polar and charged motifs absent in simpler DKPs like cyclo(Leu-Leu).
Functional Analogues: Bioactive Cyclic Peptides
Cyclo(L-Ile-L-Pro)
- Structure : Hydrophobic residues (isoleucine, proline).
- Activity : Cytotoxic at 100 µg/mL against K562 leukemia cells .
- Comparison : Cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]’s Arg residues may shift activity toward charged targets (e.g., nucleic acids or phospholipid membranes) rather than general cytotoxicity.
Cyclo(Arg-Phe)
- Structure : Combines cationic (Arg) and aromatic (Phe) residues.
- Relevance : Similar to cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg], this DKP’s Arg could mediate interactions with anionic surfaces, though its smaller size limits complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
